molecular formula C8H11ClN2 B13047921 (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine

Cat. No.: B13047921
M. Wt: 170.64 g/mol
InChI Key: WZVIRRGVMXESBR-MRVPVSSYSA-N
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Description

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine is an organic compound with a molecular formula of C8H11ClN2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 3-chloronitrobenzene followed by reductive amination with ethylenediamine. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3-Bromophenyl)ethane-1,2-diamine
  • (1S)-1-(3-Fluorophenyl)ethane-1,2-diamine
  • (1S)-1-(3-Methylphenyl)ethane-1,2-diamine

Uniqueness

Compared to its analogs, (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine has a unique combination of electronic and steric properties due to the presence of the chlorine atom. This can influence its reactivity and interactions with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

WZVIRRGVMXESBR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)N

Origin of Product

United States

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